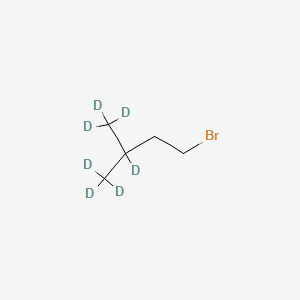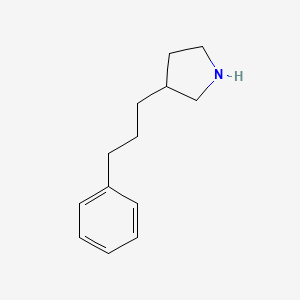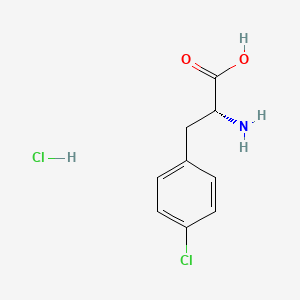
4-Chloro-D-phenylalanine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-D-phenylalanine Hydrochloride, also known as PCPA, is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It is known to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors . It is also known to induce memory deficits in rats .
Molecular Structure Analysis
The molecular structure of 4-Chloro-D-phenylalanine Hydrochloride has been analyzed using various techniques such as vibrational spectra, NBO, UV, and first-order hyperpolarizability . The molecular formula of the compound is C9H11Cl2NO2 .Chemical Reactions Analysis
4-Chloro-D-phenylalanine Hydrochloride has been studied for its chemical reactivity and chemical potential . It has been found to have certain properties such as first-order hyperpolarizability, molecular electrostatic potential, and frontier molecular orbital .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-D-phenylalanine Hydrochloride is 236.09 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of the compound is 235.0166840 g/mol .Aplicaciones Científicas De Investigación
-
Inhibition of Tryptophan Hydroxylase
- Application Summary: 4-Chloro-DL-phenylalanine (PCPA) is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It’s used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH) .
- Methods of Application: The compound is administered to the subject organism and its effects on serotonin synthesis are observed .
- Results: PCPA helps to improve the inflammation of lung tissue and remodeling pulmonary artery. It can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .
-
Induction of Insomnia in Animal Models
- Application Summary: 4-Chloro-DL-phenylalanine has been used to induce insomnia in rat models .
- Methods of Application: The compound is administered to rats and their sleep patterns are monitored to observe the effects .
- Results: The administration of 4-Chloro-DL-phenylalanine results in insomnia in the treated rats .
-
Study of Serotonin Effect on Flies
- Application Summary: 4-Chloro-DL-phenylalanine has been used to feed flies to explore serotonin effect .
- Methods of Application: The compound is included in the diet of flies and its effects on their behavior and physiology are studied .
- Results: The study provides insights into the role of serotonin in flies .
-
Selection of Enterococcus faecalis Transformants
- Application Summary: 4-Chloro-DL-phenylalanine has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
- Methods of Application: The compound is used in the growth medium of E. faecalis and its effects on the selection of transformants are observed .
- Results: The use of 4-Chloro-DL-phenylalanine aids in the selection of E. faecalis transformants .
Safety And Hazards
4-Chloro-D-phenylalanine Hydrochloride is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Direcciones Futuras
4-Chloro-D-phenylalanine Hydrochloride has been used in various studies to explore its effects on different biological systems . For example, it has been used to treat kras+ male zebrafish, induce insomnia in rat models, and examine its effect on serotonin . It has also been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid . These studies suggest that 4-Chloro-D-phenylalanine Hydrochloride may have potential applications in various areas of biomedical research .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCEDBJFKVRHU-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-D-phenylalanine Hydrochloride | |
CAS RN |
147065-05-2 |
Source


|
| Record name | Fenclonine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


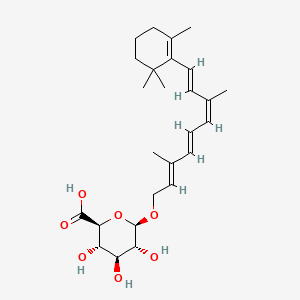
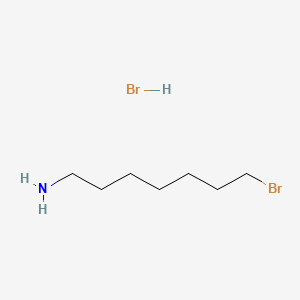
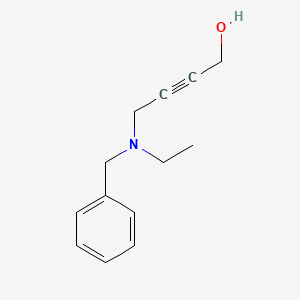
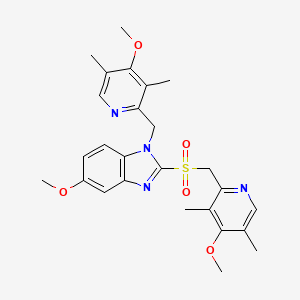
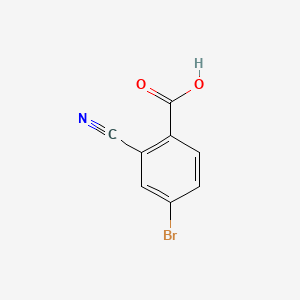
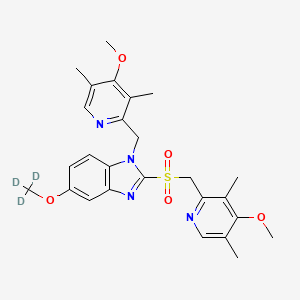
![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)
